molecular formula C21H17N3O B13375054 3-(2,2-Diphenylhydrazinyl)-5-methylindol-2-one

3-(2,2-Diphenylhydrazinyl)-5-methylindol-2-one

Cat. No.: B13375054
M. Wt: 327.4 g/mol
InChI Key: JKBQPMSMXKYLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-Diphenylhydrazinyl)-5-methylindol-2-one is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Diphenylhydrazinyl)-5-methylindol-2-one typically involves the reaction of 5-methylindole-2-one with 2,2-diphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Diphenylhydrazinyl)-5-methylindol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2,2-Diphenylhydrazinyl)-5-methylindol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,2-Diphenylhydrazinyl)-5-methylindol-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact mechanism depends on the specific biological activity being studied and the molecular targets involved.

Comparison with Similar Compounds

3-(2,2-Diphenylhydrazinyl)-5-methylindol-2-one can be compared with other similar compounds, such as:

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.

    2,2-Diphenyl-1-picrylhydrazyl (DPPH): A stable free radical used in antioxidant assays, with a similar hydrazine moiety but different overall structure and applications.

The uniqueness of this compound lies in its specific combination of indole and hydrazine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

(3Z)-3-(diphenylhydrazinylidene)-5-methyl-1H-indol-2-one

InChI

InChI=1S/C21H17N3O/c1-15-12-13-19-18(14-15)20(21(25)22-19)23-24(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23,25)

InChI Key

JKBQPMSMXKYLKA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)NC(=O)/C2=N\N(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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